molecular formula C8H3F6NO B5612523 2,2,2-trifluoro-N-(2,3,4-trifluorophenyl)acetamide

2,2,2-trifluoro-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B5612523
M. Wt: 243.11 g/mol
InChI Key: XXLFQRMXNJNQLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,2,2-trifluoro-N-(2,3,4-trifluorophenyl)acetamide typically involves multi-step chemical reactions. For instance, Negrebetsky et al. (2008) describe the synthesis of related compounds using NH-compounds, ClCH2SiCl3/Et3N, and methanolysis or hydrolysis in the presence of Lewis bases (Negrebetsky et al., 2008). Such processes are indicative of the complex nature of synthesizing fluorine-containing acetamides.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a combination of various bonding and geometrical features. Pan et al. (2016) investigated a similar compound's molecular configuration using X-ray crystallography, revealing intermolecular hydrogen bonds and the presence of disordered atoms in the crystal structure (Pan et al., 2016).

Chemical Reactions and Properties

Compounds like 2,2,2-trifluoro-N-(2,3,4-trifluorophenyl)acetamide participate in a range of chemical reactions, indicating their reactive nature. For example, Shainyan et al. (2015) studied the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, leading to various addition products (Shainyan et al., 2015).

properties

IUPAC Name

2,2,2-trifluoro-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO/c9-3-1-2-4(6(11)5(3)10)15-7(16)8(12,13)14/h1-2H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFQRMXNJNQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)C(F)(F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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